Product packaging for Decylferrocene(Cat. No.:CAS No. 93894-60-1)

Decylferrocene

Cat. No.: B12645753
CAS No.: 93894-60-1
M. Wt: 326.3 g/mol
InChI Key: STWWSNHKUPOUSH-UHFFFAOYSA-N
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Description

Decylferrocene is a synthetic organometallic compound belonging to the ferrocene family, characterized by a ten-carbon alkyl chain (decyl) attached to the cyclopentadienyl ring. This modification confers distinct properties, such as altered solubility and redox behavior, making it a compound of interest in several research fields . In materials science, the ferrocene moiety is a well-established building block. This compound's potential application lies in creating novel polymers, liquid crystals, or electrochemical sensors. The long alkyl chain can enhance compatibility with organic systems and influence the self-assembly of molecular structures . In energy research, ferrocene derivatives are explored for their role in electron-transfer processes. This compound could serve as a mediator in electrocatalysis or as a component in redox-active materials for batteries and fuel cells . Bio-medicinal research represents a significant area of interest for novel ferrocene derivatives. Similar to other ferrocenyl compounds, this compound may be investigated for its potential biological activity. Research into ferrocene-based compounds has shown promise in anticancer applications, with studies examining their effects on cell lines such as human breast cancer (MCF7), where the mechanism may involve interaction with specific biological targets like oxidoreductase . The lipophilic decyl chain could potentially influence the compound's cellular uptake and bioavailability. The compound is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30Fe B12645753 Decylferrocene CAS No. 93894-60-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

93894-60-1

Molecular Formula

C20H30Fe

Molecular Weight

326.3 g/mol

IUPAC Name

cyclopenta-1,3-diene;1-decylcyclopenta-1,3-diene;iron(2+)

InChI

InChI=1S/C15H25.C5H5.Fe/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-15;1-2-4-5-3-1;/h10-11,13-14H,2-9,12H2,1H3;1-5H;/q2*-1;+2

InChI Key

STWWSNHKUPOUSH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2]

Origin of Product

United States

Synthetic Methodologies and Chemical Functionalization of Decylferrocene

Established Synthetic Pathways to Decylferrocene and its Precursors

The synthesis of this compound and its precursors primarily relies on well-established organometallic reactions. A common and effective method is the Friedel-Crafts acylation of ferrocene (B1249389). thermoscientific.frthermofisher.comutahtech.edu This reaction typically involves reacting ferrocene with decanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form decanoylferrocene. thermoscientific.frillinois.edu Milder catalysts like phosphoric acid can also be employed, which is advantageous as it can prevent the formation of diacylated byproducts due to the deactivating nature of the acyl group. thermoscientific.frthermofisher.com

Following the acylation, the ketone group of decanoylferrocene is reduced to a methylene (B1212753) group to yield this compound. The Clemmensen reduction , which utilizes a zinc-mercury amalgam in hydrochloric acid, is a classic method for this transformation. illinois.edu

An alternative approach involves the reaction of ferrocene with 11-bromoundecanoyl chloride, followed by reduction, to produce (11-bromoundecyl)ferrocene, a precursor that can be further functionalized. illinois.edu These synthetic routes provide a foundation for accessing not only this compound but also a variety of its precursors, which are crucial for subsequent modifications and applications. dtic.mil

Strategies for Tailored Functionalization of this compound Derivatives

The functionalization of ferrocene and its derivatives is key to tuning their physical and chemical properties for specific applications. thieme-connect.comresearchgate.net A variety of strategies have been developed for this purpose, including direct C-H functionalization and side-chain modifications. thieme-connect.comresearchgate.net

Direct C-H functionalization of the cyclopentadienyl (B1206354) (Cp) rings is a powerful tool, though it can present challenges in controlling regioselectivity. researchgate.netresearchgate.net Transition-metal-catalyzed C-H activation, using metals like palladium, rhodium, iridium, and gold, has emerged as a significant advancement, allowing for more controlled and selective functionalization. thieme-connect.comresearchgate.net For instance, directing-group-assisted C-H functionalization is a widely used strategy to achieve site-selective modifications. researchgate.net Recent research has even demonstrated the challenging 1,3-functionalization of ferrocene derivatives through a template-assisted approach. chemrxiv.org

Side-chain modifications offer another avenue for introducing diverse functionalities. These transformations are often carried out under mild conditions to maintain the integrity of the ferrocene core. thieme-connect.com For example, the terminal bromine of (11-bromoundecyl)ferrocene can be displaced by various nucleophiles to introduce new functional groups. illinois.edu The synthesis of ferrocene chalcone (B49325) derivatives and ferrocene-cholesterol conjugates showcases the versatility of modifying side chains to create complex and functional molecules. biomedpharmajournal.org These tailored functionalizations are crucial for developing ferrocene derivatives with enhanced properties for applications in materials science, catalysis, and electrochemistry. thieme-connect.combiomedpharmajournal.org

Application of Click Chemistry in this compound Immobilization and Surface Modification

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful and versatile tool for the immobilization and surface modification of ferrocene derivatives. acs.orgnih.govbroadpharm.com This high-yielding and specific reaction allows for the covalent attachment of ferrocene moieties to various surfaces and molecules under mild, often aqueous, conditions. nih.govnih.gov

The strategy typically involves functionalizing a surface with either an azide (B81097) or an alkyne group and then reacting it with a ferrocene derivative bearing the complementary functionality. researchgate.net For instance, silicon surfaces can be modified by first anchoring a molecule with a terminal bromo group, converting it to an azide, and then "clicking" on an ethynylferrocene (B1143415) molecule. researchgate.net This method has been successfully used to create ferrocene-modified silicon electrodes. researchgate.netresearchgate.net Similarly, indium tin oxide (ITO) electrodes have been functionalized with ferrocene using a two-step procedure involving the electrodeposition of an azide-containing polymer followed by the CuAAC of ethynylferrocene. researchgate.net

The efficiency and mild conditions of click chemistry make it an ideal method for immobilizing ferrocene on a wide range of substrates, including self-assembled monolayers (SAMs) on gold electrodes. nih.govnih.gov This technique has been instrumental in the development of ferrocene-containing polymers and materials for applications such as electrochemical sensors and biosensors. researchgate.netresearchgate.netnih.gov The resulting triazole linkage is stable, providing a robust connection between the ferrocene unit and the substrate. nih.govnih.gov

Surface/Molecule Ferrocene Derivative Click Chemistry Application Reference
Silicon(100)EthynylferroceneCovalent immobilization for modified electrodes researchgate.net
Indium Tin Oxide (ITO)EthynylferroceneSurface functionalization via electrodeposited polymer researchgate.net
Self-Assembled Monolayers (SAMs)EthynylferroceneModification of well-defined electrode surfaces nih.govnih.gov
SteroidsFerrocenyl-alkynesSynthesis of ferrocene-labeled steroids nih.gov
IsatinEthynylferroceneSynthesis of isatin-ferrocene conjugates nih.govacs.org
BODIPY AcetyleneFerrocene AzidesSynthesis of fluorescent-electroactive conjugates mathnet.ru

Development of Organometallic Precursors for Advanced Deposition Processes Involving Ferrocene Analogues

The development of volatile and stable organometallic precursors is crucial for thin-film deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). sigmaaldrich.commdpi.com These methods allow for the precise fabrication of thin films with controlled thickness and high uniformity, which are essential for applications in microelectronics and nanotechnology. researchgate.netascensusspecialties.com

Ferrocene and its analogues are attractive candidates for iron-containing thin films due to their thermal stability and relatively high vapor pressure. mdpi.comresearchgate.netrsc.org However, the reactivity of ferrocene itself can be low, sometimes requiring the use of highly reactive co-reactants like ozone or oxygen plasma in ALD processes. mdpi.comresearchgate.net This has driven research into the design and synthesis of new ferrocene-based precursors with improved properties. mdpi.com

Key considerations for precursor design include high volatility, thermal stability within a specific temperature window to avoid premature decomposition, and clean conversion to the desired material. mdpi.com For ALD, self-terminating chemisorption is a critical property, which requires careful tuning of the precursor's stability. researchgate.net Strategies to enhance volatility and stability include the introduction of specific functional groups onto the cyclopentadienyl rings. For example, derivatives like dimethylaminomethyl ferrocene have been used as precursors for the plasma-enhanced ALD of iron oxide thin films. mdpi.com The development of liquid precursors is also advantageous as it allows for better control over the vaporization process. ascensusspecialties.com

The goal is to create a portfolio of organometallic precursors, including ferrocene analogues, that are tailored for specific deposition processes, enabling the growth of high-quality thin films for a variety of applications, from electronic devices to catalytic surfaces. chemrxiv.orgtandfonline.comaip.org

Deposition Technique Precursor Type Desired Properties Application Example Reference
CVD/ALDVolatile organometallic compoundsHigh vapor pressure, thermal stability, clean decompositionThin film deposition for microelectronics sigmaaldrich.comresearchgate.netascensusspecialties.com
ALDFerrocene and its analoguesControlled reactivity, self-terminating chemisorptionIron oxide thin films mdpi.comresearchgate.netrsc.org
PEALDFerrocene derivatives (e.g., dimethylaminomethyl ferrocene)Enhanced reactivity, suitable for plasma processesHematite thin films for photoelectrochemical water splitting mdpi.com
MOCVDFerroceneSource of iron and carbonGrowth of graphene and other nanocarbon materials aip.org

Electrochemical Investigations and Redox Attributes of Decylferrocene Systems

Fundamental Electrochemical Principles Governing Ferrocene (B1249389) Redox Processes

Ferrocene and its derivatives are renowned for their stable and reversible electrochemical behavior, making them a benchmark in electrochemical studies. The core of this behavior is the one-electron oxidation of the iron center from Fe(II) to Fe(III), forming the ferrocenium (B1229745) cation. This process is represented by the following reversible reaction:

[ \text{[Fe(C₅H₅)₂]} \rightleftharpoons \text{[Fe(C₅H₅)₂]⁺ + e⁻} ]

This redox event is characterized by a well-defined formal potential (E⁰') that is remarkably stable and often used as an internal reference in electrochemical measurements. nih.govresearchgate.net The stability of both the oxidized and reduced forms contributes to the electrochemical reversibility of the system. nih.gov The sandwich structure, consisting of an iron atom between two cyclopentadienyl (B1206354) (Cp) rings, creates a stable 18-electron system for the Fe(II) ion, contributing to its high thermal and chemical stability. nih.gov

The electrochemical properties of ferrocene can be systematically tuned by introducing substituents onto the cyclopentadienyl rings. nih.govresearchgate.net Electron-donating groups, such as alkyl chains like the decyl group, increase the electron density at the iron center. This increased electron density makes it easier to remove an electron, thus shifting the redox potential to less positive (more negative) values compared to unsubstituted ferrocene. acs.org Conversely, electron-withdrawing groups shift the potential to more positive values. mdpi.com This predictable tuning of redox potential is a key feature of ferrocene chemistry. acs.org

Cyclic Voltammetry and Electrochemical Impedance Spectroscopy Studies of Decylferrocene Systems

Cyclic Voltammetry (CV) is a primary technique for investigating the redox behavior of species like this compound. A typical cyclic voltammogram for a reversible, one-electron process like the ferrocene/ferrocenium couple displays a characteristic duck shape with distinct anodic (oxidation) and cathodic (reduction) peaks. libretexts.org Key parameters obtained from a CV curve provide quantitative information about the redox process. researchgate.netossila.com

Peak Potentials (Eₚₐ and Eₚ꜀): The potentials at which the anodic and cathodic peak currents occur. The formal potential (E⁰') can be estimated by averaging these two values (E⁰' = (Eₚₐ + Eₚ꜀)/2). libretexts.org

Peak Separation (ΔEₚ): The difference between the anodic and cathodic peak potentials (ΔEₚ = Eₚₐ - Eₚ꜀). For a fast, reversible one-electron transfer process, ΔEₚ is theoretically 58/n mV (where n is the number of electrons, so ~58 mV for ferrocene) and is independent of the scan rate. libretexts.org Deviations from this value can indicate quasi-reversible or irreversible kinetics. mdpi.com

Peak Currents (iₚₐ and iₚ꜀): The magnitude of the peak currents. For a reversible system, the ratio of the anodic to cathodic peak currents (iₚₐ/iₚ꜀) is equal to one. libretexts.org The peak current is also proportional to the square root of the scan rate for a diffusion-controlled process. libretexts.org

Electrochemical Impedance Spectroscopy (EIS) is another powerful, non-destructive technique used to study electrochemical systems. uconn.eduyoutube.com It involves applying a small sinusoidal AC potential perturbation and measuring the resulting current response over a wide range of frequencies. The data is often presented as a Nyquist plot, which shows the imaginary part of the impedance versus the real part. youtube.com For a simple redox process, the Nyquist plot often shows a semicircle at high frequencies, corresponding to the charge transfer resistance (R꜀ₜ), followed by a straight line at low frequencies (the Warburg impedance), which is characteristic of mass-transport limitations. researchgate.net EIS can provide detailed information on the electron transfer rate constant, double-layer capacitance, and diffusion coefficients of the redox species. uconn.eduresearchgate.net

Electron Transfer Kinetics and Mechanistic Elucidation in this compound-Containing Systems

The rate at which electrons are transferred between the electrode and the this compound molecule is a critical parameter. For many ferrocene derivatives, this heterogeneous electron transfer is fast and reversible. researchgate.net However, the kinetics can be influenced by several factors, including the solvent, the electrode material, and the structure of the ferrocene derivative itself. researchgate.net

In cyclic voltammetry, increasing the scan rate can reveal information about the electron transfer kinetics. For a purely reversible system, the peak separation (ΔEₚ) remains constant. However, as the scan rate increases, a system with slower kinetics (a quasi-reversible system) will exhibit an increasing ΔEₚ. libretexts.orgmdpi.com This is because the redox species does not have enough time to maintain equilibrium concentrations at the electrode surface. libretexts.org

For this compound, the long alkyl chain can influence the kinetics. While the electronic effect of the alkyl group on the redox potential is well-understood, its physical presence can affect how the molecule approaches the electrode surface and its diffusion coefficient. In systems where this compound is part of a self-assembled monolayer (SAM), the electron transfer mechanism is more complex and may involve tunneling through the alkyl chain. uci.edu The rate of electron transfer in such systems is often found to decrease exponentially with the length of the alkyl chain. uci.edu

Influence of Molecular Environment and Surface Confinement on this compound Electrochemistry

The electrochemical behavior of this compound is highly sensitive to its immediate environment. Factors such as the solvent, supporting electrolyte, and, most notably, confinement on an electrode surface can significantly alter its redox properties and electron transfer kinetics.

When this compound is tethered to an electrode surface as part of a self-assembled monolayer (SAM), its behavior transitions from a diffusion-controlled process to that of a surface-confined species. nih.govutwente.nl This is evident in cyclic voltammetry, where the peak current becomes linearly proportional to the scan rate, rather than the square root of the scan rate. utwente.nl

In such confined systems, the decyl chain acts as a spacer or a tunneling barrier between the ferrocene redox center and the electrode. The rate of electron transfer is strongly dependent on the length and packing of these alkyl chains. uci.edu Studies on ferrocene-terminated alkanethiols on gold electrodes have shown that the electron transfer rate decreases as the length of the alkyl chain increases. uci.edu This is because the electron must tunnel through the insulating alkyl layer. The integrity of the monolayer is crucial; defects or pinholes in the SAM can provide alternative pathways for much faster, direct electron transfer, which can complicate the analysis. nsf.govutexas.edu

The local environment within the monolayer, including the presence of ions from the electrolyte that must enter the film to compensate for charge changes during redox cycling, can also impact the electrochemical response. dtic.mil Steric hindrance within a densely packed monolayer may inhibit this ion transport, leading to broadened voltammetric waves. dtic.mil

Comparative Electrochemical Analysis with Other Long-Chain Ferrocene Derivatives

The electrochemical properties of this compound can be understood by comparing it with other ferrocene derivatives, particularly those with different substituents. The primary influence of substituents is on the formal redox potential (E⁰').

Electron-donating groups, like alkyl chains, make the ferrocene moiety easier to oxidize, resulting in a lower (less positive) redox potential. The magnitude of this shift generally increases with the number and electron-donating strength of the substituents. For instance, decamethylferrocene (Me₁₀Fc), with ten methyl groups, has a redox potential that is significantly more negative than unsubstituted ferrocene (Fc). acs.org Long alkyl chains, such as the decyl group, are also electron-donating and are expected to shift the redox potential to a value lower than that of ferrocene.

The following table summarizes the redox potentials for a selection of ferrocene derivatives, illustrating the effect of different substituents.

Table 1: Comparison of Redox Potentials for Various Ferrocene Derivatives

Compound Substituent(s) Redox Potential (E₁/₂) vs. SCE Reference
Ferrocene (Fc) None +0.403 V acs.org
1,1'-Dimethylferrocene (Me₂Fc) Two methyl groups +0.302 V acs.org
1,1',2,2',3,3',4,4'-Octamethylferrocene (Me₈Fc) Eight methyl groups +0.003 V acs.org
Decamethylferrocene (Me₁₀Fc) Ten methyl groups -0.096 V acs.org
Mono-bromoferrocene One bromine atom +0.78 V vs. NHE* mdpi.com
Bis-bromoferrocene Two bromine atoms +0.83 V vs. NHE* mdpi.com

*Note: Potentials reported vs. NHE are approximately 0.24 V more positive than those vs. SCE.

As shown in the table, the introduction of electron-donating methyl groups progressively lowers the redox potential. acs.org In contrast, electron-withdrawing groups like bromine significantly increase the redox potential, making the ferrocene more difficult to oxidize. mdpi.com The decyl group in this compound, being an electron-donating alkyl chain, would place its redox potential at a value less positive than ferrocene, though likely less negative than the highly substituted polymethylferrocenes. The long chain also enhances solubility in nonpolar organic solvents, a practical advantage for certain applications. mdpi.com

Decylferrocene in Interfacial Science and Self Assembled Monolayer Sam Architectures

Molecular Orientation and Packing Density in Decylferrocene Monolayers

The functionality of a SAM is intrinsically linked to the orientation and packing density of its constituent molecules. For this compound-based SAMs, the long alkyl chain plays a significant role in determining these properties through van der Waals interactions between adjacent molecules. A high packing density is generally indicative of a well-ordered monolayer where the alkyl chains are tilted at a specific angle with respect to the surface normal to maximize intermolecular interactions.

The molecular orientation within the SAM can be probed using techniques such as Angle-Resolved X-ray Photoelectron Spectroscopy (ARXPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy . ARXPS provides depth-profiling information by varying the take-off angle of the photoelectrons, which can be used to deduce the orientation of the molecules. NEXAFS, on the other hand, is sensitive to the orientation of specific chemical bonds relative to the polarized X-ray beam, offering detailed insights into the tilt angle of the alkyl chains and the ferrocene (B1249389) moiety.

The packing density, which is the number of molecules per unit area, is a critical parameter that influences the monolayer's barrier properties and electron transfer kinetics. It can be estimated from STM and AFM images by analyzing the lattice structure of the monolayer. Electrochemical methods also provide a means to determine the surface coverage of the redox-active ferrocene groups. By integrating the charge under the voltammetric peak corresponding to the ferrocene oxidation or reduction, the number of electroactive molecules on the electrode surface can be calculated. For well-ordered alkanethiol SAMs on gold, the packing density is typically around 4.6 × 1014 molecules/cm2.

Lateral Mobility and Diffusion Phenomena of this compound at Interfaces

The lateral mobility and diffusion of molecules within a monolayer are important for understanding the dynamic nature of these interfaces. At the air/water interface, where this compound can form a Langmuir film, the molecules possess significant lateral mobility. This mobility is influenced by the surface pressure applied to the monolayer. As the surface pressure increases, the molecules are compressed, leading to a decrease in the area per molecule and a reduction in lateral diffusion.

The study of these phenomena often involves techniques like Langmuir trough measurements combined with microscopy techniques such as Brewster Angle Microscopy (BAM) . A Langmuir trough allows for the controlled compression of the monolayer while monitoring the surface pressure-area isotherm, which provides information about the different phases of the monolayer. BAM enables the visualization of the monolayer's morphology in real-time, revealing domain formation and phase transitions.

The diffusion coefficient of molecules within the monolayer can be measured using techniques like Fluorescence Recovery After Photobleaching (FRAP) , although this requires the this compound to be fluorescently labeled. Electrochemical methods can also be employed to study diffusion in SAMs on electrode surfaces by analyzing the response to a potential step or sweep.

Light-Activated Electrochemistry Mediated by this compound SAMs on Semiconductor Substrates

The integration of this compound SAMs with semiconductor substrates opens up possibilities for light-activated electrochemical applications. When a SAM is formed on a semiconductor electrode, such as silicon or titanium dioxide (TiO2), the photoelectrochemical properties of the system can be tailored. The ferrocene moiety can act as a redox mediator, facilitating electron transfer between the semiconductor and species in the electrolyte upon illumination.

In such a system, light absorption by the semiconductor generates electron-hole pairs. These charge carriers can then interact with the this compound molecules at the interface. For example, on an n-type semiconductor, photogenerated holes can migrate to the surface and oxidize the ferrocene units. The resulting ferricenium species can then be reduced by an electron donor in the solution, completing the photocatalytic cycle. This process of photoinduced electron transfer is fundamental to applications such as dye-sensitized solar cells and photoelectrochemical sensors.

The efficiency of this light-activated electrochemistry is dependent on the energy level alignment between the semiconductor's bands and the redox potential of the ferrocene/ferricenium couple, as well as the kinetics of the electron transfer processes at the interface.

Stability and Durability of this compound-Modified Surfaces in Controlled Environments

The long-term performance of devices based on SAMs relies on the stability and durability of the molecular monolayer. For this compound-modified surfaces, stability is assessed by monitoring the integrity of the SAM over time under specific conditions, such as continuous electrochemical cycling or exposure to different chemical environments.

Electrochemical stability is often evaluated by repeatedly cycling the potential of the modified electrode and observing any changes in the cyclic voltammogram. A stable SAM will exhibit consistent peak currents and potentials over a large number of cycles. Degradation of the monolayer can manifest as a decrease in the peak current, indicating the loss of electroactive ferrocene molecules from the surface, or a shift in the peak potentials, suggesting changes in the local environment of the redox centers.

The durability of the SAM is also influenced by the strength of the molecule-substrate bond and the intermolecular interactions within the monolayer. Well-ordered, densely packed SAMs with strong van der Waals forces between the decyl chains tend to exhibit greater stability. The choice of the anchoring group and the substrate is therefore critical in ensuring the robustness of the modified surface.

Electrochemical and Structural Dynamics of this compound at Air/Water Interfaces

The air/water interface provides a unique environment to study the fundamental properties of amphiphilic molecules like this compound. Using a Langmuir trough , a monolayer of this compound can be formed and its behavior as a function of surface pressure can be investigated. The surface pressure-area isotherm reveals different phases of the monolayer, such as gas, liquid-expanded, liquid-condensed, and solid phases.

Brewster Angle Microscopy (BAM) and X-ray reflectivity are powerful techniques for probing the structural dynamics of these films. BAM provides real-time visualization of the monolayer's morphology, allowing for the observation of domain formation, phase coexistence, and changes in homogeneity during compression. X-ray reflectivity yields detailed information about the thickness of the monolayer and the electron density profile perpendicular to the interface, which can be used to determine the orientation and packing of the this compound molecules.

Advanced Material Applications and Device Integration of Decylferrocene

Decylferrocene in the Development of Functional Materials and Nanomaterials

The integration of this compound into functional materials and nanomaterials leverages the inherent redox properties of the ferrocene (B1249389) core and the hydrophobic nature of the decyl chain. researchgate.net Functional materials are designed to possess specific, often tunable, properties for applications in areas like electronics, catalysis, and sensing. semanticscholar.org Nanomaterials, with dimensions on the 1-100 nanometer scale, exhibit unique characteristics distinct from their bulk counterparts due to their high surface area-to-volume ratio. uniquescientificpublishers.com

One primary method for creating functional surfaces is through the formation of self-assembled monolayers (SAMs). societechimiquedefrance.fr These are ordered molecular layers that spontaneously form on a substrate. societechimiquedefrance.fr Alkanethiols, for instance, readily form dense, insulating monolayers on gold surfaces, a process driven by the affinity of the thiol group for gold and van der Waals interactions between the alkyl chains. societechimiquedefrance.frnih.gov While direct studies on this compound-thiol SAMs are not extensively detailed, the principle of using long-chain alkanes like decanethiol to create highly compact and well-ordered layers is well-established. nih.gov A this compound molecule, functionalized with a thiol headgroup, would be expected to form SAMs where the decyl chains promote ordering and the electrochemically active ferrocene units are presented at the monolayer-electrolyte interface, creating a functional surface for electrochemical applications. societechimiquedefrance.frrsc.org

The synthesis of functionalized nanoparticles is another significant area. researchgate.netnih.gov Nanoparticles can be synthesized through various "bottom-up" approaches where materials are built from the atomic level. uniquescientificpublishers.com These particles can be functionalized by coating them with organic molecules, polymers, or biomolecules to impart desired properties like stability, biocompatibility, or specific recognition capabilities. researchgate.netnih.gov For example, gold nanoparticles have been functionalized with oligonucleotides for use in molecular diagnostics. nih.gov The hydrophobic decyl chain of this compound makes it suitable for incorporation into polymer matrices or for stabilizing nanoparticles in non-polar environments, while the ferrocene moiety provides a redox-active label for electrochemical detection or catalytic activity.

Role in Electrochemical Sensor Development and Performance Enhancement

This compound plays a crucial role in electrochemical sensors, particularly as a redox mediator. mdpi.comflexmedical-solutions.com Electrochemical biosensors are analytical devices that combine a biological recognition element with a transducer to convert a biological event into a measurable electrical signal. nih.gov In many enzyme-based sensors, "second generation" designs utilize mediators to shuttle electrons between the enzyme's active site and the electrode surface. nih.gov This process improves sensor sensitivity and can lower the required operating potential, which reduces interference from other electroactive species in a sample. mdpi.comflexmedical-solutions.com

Ferrocene and its derivatives are among the most common and effective mediators due to their stable and reversible redox behavior, and fast electron transfer kinetics. mdpi.comflexmedical-solutions.com The decyl group in this compound enhances its solubility in organic media and allows it to be effectively immobilized within hydrophobic matrices, such as carbon paste electrodes or polymer films, used in sensor construction. mdpi.com This ensures the mediator remains at the electrode surface without leaching into the sample solution, contributing to the sensor's long-term stability. flexmedical-solutions.com

Research has demonstrated the effectiveness of ferrocene-based mediators in detecting a range of important analytes. For instance, a dual redox mediator system incorporating a ferrocene derivative was developed for the sensitive detection of dopamine (B1211576) (DA) and hydrogen peroxide (H₂O₂). mdpi.com This sensor exhibited a low detection limit and high stability, showcasing the performance enhancement provided by the ferrocene unit. mdpi.com The ability to fine-tune the properties of the mediator by altering its substituents, such as adding a decyl chain, allows for the optimization of sensor performance for specific applications, including commercial glucose biosensing. mdpi.com

Table 1: Performance Characteristics of a Ferrocene-Linked Dual Redox Mediator Sensor mdpi.com
AnalyteLinear Range (µM)Limit of Detection (LoD) (µM)
Dopamine (DA)0.3 - 2300.07
Hydrogen Peroxide (H₂O₂)1.5 - 600.49

Contributions to Organic Field-Effect Transistors (OFETs) and Molecular Electronics

This compound is a relevant material in the fields of organic field-effect transistors (OFETs) and molecular electronics, which aim to use individual molecules as functional electronic components. researchgate.netosti.govresearchgate.net OFETs are fundamental building blocks for flexible electronics, acting as platforms to investigate the charge transport properties of organic semiconductor materials. nih.govrsc.org A typical OFET consists of a source, drain, and gate electrode, a dielectric layer, and an organic semiconductor channel where charge carriers move. tum.de

In the broader context of molecular electronics, redox-active molecules like this compound are of significant interest for creating molecular switches. researchgate.netosti.gov A molecular junction, where a single molecule is connected between two electrodes, can exhibit changes in its electrical conductance when the molecule undergoes a redox reaction. osti.gov This switching can be triggered by an electrochemical potential, making ferrocene-based molecules prime candidates for memory devices and sensors at the single-molecule level. osti.gov The stability of diarylethene-based molecular switches, for example, highlights the potential for creating robust molecular electronic devices. oejournal.org The inclusion of this compound in such systems leverages its well-defined electrochemical behavior to impart functionality at the ultimate scale of miniaturization. researchgate.netosti.gov

Table 2: Key Components and Their Functions in a Generic Organic Field-Effect Transistor (OFET) tum.de
ComponentPrimary Function
Organic SemiconductorForms the conductive channel where charge carriers (electrons or holes) move from source to drain. This compound can act as a p-type semiconductor.
Dielectric LayerAn insulating layer that separates the gate electrode from the semiconductor channel, allowing the gate voltage to modulate conductivity.
Gate ElectrodeApplies an electric field across the dielectric to control the flow of current in the semiconductor channel.
Source & Drain ElectrodesServe as the terminals for the current path through the organic semiconductor.
SubstrateProvides mechanical support for the device.

This compound as a Component in Thermally Stable Catalytic Systems

The thermal stability of a catalyst is a critical factor for many industrial chemical processes that operate at high temperatures. osti.govaecc.eu High temperatures can cause catalyst deactivation through processes like sintering, where nanoparticles agglomerate, leading to a loss of active surface area. catalysis.blog Therefore, developing catalysts with inherent thermal stability is essential for maintaining efficiency and longevity. aecc.eu

This compound is noted for its potential inclusion in thermally stable systems. researchgate.net The ferrocene moiety itself is known for its robust chemical and thermal nature. This stability, combined with the long decyl chain, can be advantageous in high-temperature catalytic applications. For instance, in heterogeneous catalysis, active components are often dispersed on a support material. osti.gov If this compound were used as a precursor or a stabilizing agent for catalytic nanoparticles, its thermal properties could help prevent the degradation of the catalyst structure under harsh reaction conditions. catalysis.blog

Table 3: Common Challenges to Catalyst Stability at High Temperatures aecc.eucatalysis.blog
ChallengeDescription
SinteringAggregation of small catalyst particles into larger ones, reducing the active surface area available for the reaction.
Phase TransformationChanges in the crystalline structure of the catalyst or its support, which can lead to a loss of activity.
VolatilizationLoss of active catalytic components due to evaporation at high temperatures.
Mechanical StressCracking or breaking of the catalyst support due to thermal expansion and contraction cycles.

Integration in Energy Storage and Conversion Research

This compound is a molecule of interest for advanced energy storage systems, particularly for redox flow batteries (RFBs). conoship.comiec.chanr.fr RFBs are a promising technology for large-scale energy storage, which is crucial for stabilizing power grids that incorporate intermittent renewable energy sources like wind and solar. iec.chrsc.org Unlike conventional batteries, RFBs store energy in liquid electrolytes contained in external tanks. iec.ch This design allows for the decoupling of energy capacity (determined by tank size) and power output (determined by the size of the electrochemical cell), offering scalability and long cycle life. conoship.comrsc.org

The operation of an RFB relies on the electrochemical reactions of dissolved redox-active species. conoship.com Ferrocene and its derivatives are excellent candidates for the non-aqueous electrolyte in RFBs due to their highly reversible one-electron redox chemistry. The decyl chain on this compound significantly enhances its solubility in the organic solvents used in these systems, allowing for higher energy densities. A project aiming to develop a mediated sodium-ion aqueous redox-flow battery highlights the move towards innovative and high-energy-density systems where such mediators are key. anr.fr

In addition to RFBs, ferrocene derivatives have been explored in other energy storage devices like supercapacitors and lithium-ion batteries. dicp.ac.cnmdpi.comkyocera-avx.com Supercapacitors store energy via electrostatic charge accumulation or fast surface redox reactions, delivering high power density but typically lower energy density than batteries. dicp.ac.cnmdpi.com The integration of redox-active molecules like this compound can create "hybrid" supercapacitors with enhanced energy storage capacity. mdpi.com The unique properties of this compound position it as a versatile component for developing next-generation energy storage solutions that are scalable, safe, and efficient. conoship.comvflowtech.com

Table 4: General Comparison of Selected Energy Storage Technologies rsc.orgmdpi.comulpgc.es
CharacteristicLithium-Ion BatterySupercapacitor (EDLC)Redox Flow Battery (RFB)
Energy Density HighLowLow to Medium (Scalable)
Power Density MediumVery HighMedium
Cycle Life Lower (hundreds to thousands)Very High (millions)High (tens of thousands)
Charge/Discharge Speed SlowerVery Fast (seconds)Fast
Scalability Coupled Power/EnergyCoupled Power/EnergyDecoupled Power/Energy

Computational Chemistry and Theoretical Modeling of Decylferrocene

Quantum Chemical Investigations of Electronic Structure and Reactivity of Decylferrocene

Quantum chemical methods are essential for elucidating the electronic structure and inherent reactivity of molecules like this compound. wikipedia.orgnih.gov Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, including atoms and molecules. wikipedia.orgaimspress.com DFT calculations allow for the prediction of various molecular properties, such as molecular orbital energies, which are crucial for understanding chemical reactivity. nih.gov

Theoretical studies on ferrocene (B1249389) derivatives, including this compound, often employ DFT to analyze the electronic transfer mechanism, particularly in the context of self-assembled monolayers (SAMs). researchgate.netresearchgate.net These investigations focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key determinants of a molecule's ability to donate or accept electrons. nih.gov For this compound, the redox activity is centered on the iron atom within the ferrocene moiety. Quantum chemical calculations can model the oxidation of the Fe(II) center to Fe(III) and provide insights into the energetics and kinetics of this process.

By analyzing the electronic structure, researchers can understand how the decyl substituent influences the electron density of the ferrocene core and, consequently, its electrochemical behavior. researchgate.netdtic.mil These theoretical calculations are often correlated with experimental data from techniques like cyclic voltammetry to validate the computational models. researchgate.netresearchgate.net The agreement between theoretical predictions and experimental results strengthens the understanding of the structure-property relationships governing the reactivity of this compound. nih.gov

Table 1: Key Quantum Chemical Descriptors for this compound Analysis

Descriptor Significance Information Gained
HOMO Energy Represents the energy of the highest occupied molecular orbital. Indicates the molecule's electron-donating ability; higher energy suggests easier oxidation.
LUMO Energy Represents the energy of the lowest unoccupied molecular orbital. Indicates the molecule's electron-accepting ability; lower energy suggests easier reduction.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. Relates to the chemical reactivity and stability of the molecule; a smaller gap suggests higher reactivity.
Electron Density The spatial distribution of electrons in the molecule. Reveals regions of high or low electron concentration, identifying nucleophilic and electrophilic sites.

| Mulliken Charges | A method for estimating partial atomic charges. | Provides insight into the charge distribution and polarity of bonds within the this compound molecule. |

Molecular Dynamics Simulations of this compound and Related Self-Assemblies

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govnih.gov This technique is particularly valuable for investigating the self-assembly processes of amphiphilic molecules like this compound into larger, organized structures such as monolayers or micelles. nih.govresearchgate.net MD simulations provide a dynamic picture of molecular behavior that is often inaccessible through experimental methods alone. nih.gov

In a typical MD simulation of this compound self-assembly, a system is constructed with multiple this compound molecules and a solvent (e.g., water). researchgate.net The interactions between all atoms are described by a force field, which is a set of potential energy functions. researchgate.net The simulation then calculates the forces on each atom and uses Newton's laws of motion to predict their positions and velocities at subsequent time steps. wikipedia.org

These simulations can reveal detailed information about the packing of this compound molecules in a self-assembled structure, the conformation of the flexible decyl chains, and the orientation of the ferrocene headgroups. nih.govmdpi.com By analyzing the trajectories of the molecules, researchers can understand the mechanisms of formation and the dynamic stability of these assemblies. researchgate.netmdpi.com Coarse-grain models, which group atoms into larger pseudo-atoms, can be used to simulate larger systems over longer timescales, which is often necessary to observe the full process of self-assembly. nih.gov

Table 2: Components of a Molecular Dynamics Simulation for this compound Self-Assembly

Component Description Purpose in Simulation
System Setup Defines the initial positions and velocities of all this compound and solvent molecules in a simulation box. To create a starting point that represents the experimental conditions of interest (e.g., concentration, temperature).
Force Field A set of parameters and equations that define the potential energy of the system based on atomic positions. To accurately model the bonded (e.g., bond stretching, angle bending) and non-bonded (e.g., van der Waals, electrostatic) interactions.
Integration Algorithm A numerical method (e.g., Verlet algorithm) to solve the equations of motion. To propagate the system forward in time, generating a trajectory of atomic coordinates.
Ensemble The set of thermodynamic conditions (e.g., constant temperature, pressure) under which the simulation is run. To mimic the experimental environment and allow for the calculation of thermodynamic properties.

| Analysis | Post-processing of the simulation trajectory to calculate structural and dynamic properties. | To extract meaningful information such as molecular packing, diffusion coefficients, and order parameters. |

Theoretical Approaches to Interfacial Interactions Involving this compound

The behavior of this compound at interfaces, such as the air-water interface or on solid substrates, is governed by a complex interplay of forces. ncl.ac.ukacs.org Theoretical models are employed to understand and predict these interfacial phenomena. psu.edu For amphiphilic ferrocene derivatives, these models often focus on the lateral mobility and packing within monolayers. psu.edu

Two dominant theoretical approaches for describing lateral diffusion in two-dimensional assemblies are the hydrodynamic theory of Saffman and Delbrück and the free-volume theory. psu.edu The Saffman-Delbrück model treats the diffusing molecule as a cylinder in a continuous fluid sheet and considers the viscous coupling between the monolayer and the subphase. psu.edu The free-volume theory, on the other hand, relates diffusion to the probability of finding a void of a certain size next to the molecule. psu.edu

For long-chain ferrocene amphiphiles, studies have shown that the immersion depth of the polar headgroup into the aqueous subphase is a critical factor determining lateral mobility. psu.edu Theoretical analysis, often combined with experimental data from techniques like two-dimensional electrochemistry, can quantify this immersion depth. psu.edu The models suggest that stronger van der Waals interactions between longer alkyl chains can lead to a shallower immersion of the headgroup, resulting in greater lateral mobility. psu.edu These theoretical approaches are crucial for interpreting experimental data and for designing functional interfaces with tailored properties based on molecules like this compound. acs.org

Table 3: Comparison of Theoretical Models for Interfacial Interactions

Theoretical Model Core Principle Key Parameters Application to this compound
Saffman-Delbrück Theory Hydrodynamic model treating the molecule as a cylinder in a viscous sheet. psu.edu Subphase viscosity, monolayer viscosity, molecular radius, immersion depth. psu.edu Predicts lateral diffusion coefficients based on the size of the ferrocene headgroup and its interaction with the surrounding medium.
Free-Volume Theory Diffusion is dependent on the availability of empty space (free volume) within the monolayer. psu.edu Mean molecular area, hard-sphere radius of the molecule. psu.edu Relates the mobility of this compound molecules to the packing density of the monolayer.

| Surface Complexation Models (SCM) | Describes adsorption at the solid-water interface as the formation of coordination complexes. acs.org | Surface site density, equilibrium constants for surface reactions. | Models the binding of this compound to hydroxylated surfaces (like SiO2) through its headgroup. |

Predictive Modeling of this compound Behavior in Diverse Chemical Environments

Predictive modeling uses statistical and machine learning methods to forecast the behavior and properties of chemical compounds under various conditions. orientjchem.orgcohere.com These approaches are increasingly used in computational chemistry to accelerate the discovery and design of new materials and to understand the potential impact of chemicals. researchgate.netschrodinger.com For this compound, predictive models could be developed to estimate its properties and reactivity in different solvents, at various temperatures, or as part of a complex formulation.

One approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov A QSAR model is a mathematical equation that relates the chemical structure of a molecule to a specific activity or property. nih.gov To build a QSAR model for this compound and related compounds, a dataset of molecules with known properties (e.g., redox potential, solubility) would be compiled. Molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each molecule. Statistical methods are used to find a correlation between the descriptors and the property of interest, resulting in a predictive model. nih.gov

More advanced predictive models can be created using machine learning algorithms, such as neural networks. orientjchem.org These models can learn complex, non-linear relationships from data. For instance, a model could be trained on data from quantum chemical calculations or experimental measurements to predict the electrochemical behavior of ferrocene derivatives under conditions that have not been experimentally tested. orientjchem.orgnih.gov Such predictive tools can guide experimental efforts by prioritizing compounds with desired properties and by helping to understand the factors that control the behavior of this compound in diverse chemical environments. cohere.com

Table 4: Types of Predictive Models and Their Potential Applications for this compound

Model Type Description Potential Application for this compound
Quantitative Structure-Activity Relationship (QSAR) Statistical models that correlate structural features (descriptors) with a specific property or activity. nih.gov Predicting the redox potential, solubility, or thermal stability of this compound based on its molecular structure. dtic.mil
Machine Learning (e.g., Neural Networks) Algorithms that can learn from large datasets to identify patterns and make predictions on new data. orientjchem.org Forecasting the cyclic voltammetry response of this compound under various experimental conditions (e.g., scan rate, solvent).
Hybrid Models Integration of physics-based differential equations with machine learning to combine mechanistic understanding with data-driven insights. orientjchem.org Simulating the kinetics of this compound self-assembly or its performance in an electrochemical device.

| Generative Models | Algorithms used in de novo design to propose new chemical structures with desired properties. efmc.info | Designing new ferrocene derivatives with optimized properties for specific applications, starting from the this compound scaffold. |

Decylferrocene in Polymer Science and Soft Matter Research

Incorporation of Ferrocene (B1249389) Derivatives into Polymeric Structures

The integration of ferrocene and its derivatives into polymers is a well-established strategy for creating materials with tunable electronic, optical, and catalytic properties. pittstate.edumdpi.com The method of incorporation dictates the final architecture and, consequently, the properties of the polymer. Ferrocene units can be positioned in the polymer backbone (main-chain) or as pendant groups (side-chain). pittstate.edu

Several polymerization techniques are employed to synthesize ferrocene-containing polymers:

Polycondensation : This method involves the reaction of bifunctional monomers and is a straightforward approach for creating ferrocene-containing polymers. mdpi.com

Ring-Opening Polymerization (ROP) : Strain-driven ROP of ferrocenophanes (ferrocene units with bridging groups) is a common method to produce high molecular weight polyferrocenylsilanes (PFS). pittstate.edu

Acyclic Diene Metathesis (ADMET) Polymerization : ADMET has been used to synthesize conjugated oligomers and polymers containing ferrocene in the main chain, yielding materials with regular structures and defined electrochemical properties. mdpi.com

Anionic Polymerization : This technique allows for the synthesis of well-defined block copolymers where one of the blocks contains ferrocene moieties, such as poly(ferrocenylmethyl methacrylate) (PFMMA). ku.dk

Direct Polymerization of Functional Monomers : Monomers containing ferrocene, such as vinylferrocene or ferrocenyl methacrylates, can be directly polymerized using various methods, including free-radical polymerization. pittstate.educmu.edu However, the ferrocene moiety can sometimes interfere with radical polymerization, acting as a terminating agent. pittstate.edu

Post-Polymerization Modification : This strategy involves attaching ferrocene units to a pre-existing polymer backbone that has reactive functional groups. cmu.edu

The choice of the synthetic route depends on the desired polymer architecture—whether linear, branched, or cross-linked—which in turn is determined by the functionality of the monomers used. youtube.com Bifunctional monomers typically yield linear polymers, while trifunctional monomers lead to cross-linked networks. youtube.com

Influence of Decylferrocene on Polymer Properties and Functionality

The incorporation of this compound into a polymer matrix imparts a unique set of properties derived from both the ferrocene core and the decyl chain. The structure of a polymer, including the type of monomers, their arrangement (linear vs. branched), and the presence of specific functional groups, fundamentally dictates its physical and chemical properties. tutorchase.comrsc.org

The ferrocene unit itself is known for its exceptional thermal and chemical stability and its reversible one-electron redox behavior (Fe²⁺/Fe³⁺ couple). mdpi.comresearchgate.net This redox activity is central to the functionality of ferrocene-containing polymers, making them suitable for applications as redox-active materials in sensors, catalysis, and energy storage. pittstate.edumdpi.comnih.gov The presence of the bulky ferrocenyl groups can also increase the glass transition temperature (Tg) of the resulting polymer. ku.dk

The decyl chain in this compound introduces several key modifications to polymer properties:

Solubility and Processability : The long, nonpolar alkyl chain enhances solubility in organic solvents, improving the processability of otherwise rigid polymer backbones.

Morphology and Self-Assembly : The hydrophobicity of the decyl chain acts as a driving force for self-assembly in solution, leading to the formation of micro- or nanostructured morphologies. mdpi.com In block copolymers, the incompatibility between a this compound-containing block and a different polymer block can drive phase separation, leading to ordered nanostructures like cylinders or spheres. ku.dk

Mechanical Properties : The decyl chain can act as an internal plasticizer, increasing the free volume and flexibility of the polymer chains. azom.com This can lead to softer, more elastic materials compared to polymers containing only the rigid ferrocene unit. azom.com Conversely, the regular packing of alkyl chains can induce crystallinity, which enhances mechanical strength and stiffness. victrex.com

Electrochemical Properties : While the redox potential is primarily a feature of the iron center, the surrounding chemical environment, including the decyl chain, can subtly modulate it. In self-assembled monolayers, the alkyl chain acts as a spacer and dielectric layer, influencing the rate of electron transfer to the electrode surface. researchgate.net

Table 1: Influence of Ferrocene and Alkyl-Ferrocene Moieties on Polymer Properties This table provides an interactive overview of how incorporating ferrocene derivatives can modify polymer characteristics.

PropertyInfluence of Ferrocene/Decylferrocene MoietyExample Polymer System
Redox Activity Introduces reversible electrochemical behavior (Fe²⁺/Fe³⁺ couple), enabling charge storage and transfer. researchgate.netmdpi.comPoly(ferrocenylmethyl methacrylate) (PFMMA) ku.dk
Thermal Stability Generally enhances thermal stability due to the high dissociation energy of the ferrocene sandwich structure. mdpi.comConjugated main-chain ferrocene-containing polymers acs.org
Mechanical Strength Can increase stiffness and strength, especially when crystalline domains are formed. victrex.comspecialchem.com Cross-linking further enhances rigidity. specialchem.comPolyferrocenylsilanes (PFS) pittstate.edu
Flexibility/Elasticity The alkyl chain (e.g., decyl) can act as a plasticizer, increasing chain mobility and flexibility. azom.comPVC with ferrocene-based plasticizers
Solubility The decyl chain increases solubility in nonpolar organic solvents, improving processability.This compound-modified polymers
Morphology Drives microphase separation in block copolymers and self-assembly into ordered structures. ku.dkPF9MA-b-PFMMA block copolymers ku.dk

This compound in Supramolecular Polymer and Soft Matter Assemblies

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, π-π stacking, metal coordination, and host-guest interactions. wikipedia.orgnih.gov this compound is an exemplary building block for creating responsive supramolecular polymers and soft matter systems due to its distinct amphiphilic character, combining a metallic, polarizable head (ferrocene) with a nonpolar, hydrophobic tail (decyl chain).

Soft matter research investigates the physical behaviors of systems that are easily deformed by thermal stresses or fluctuations, including liquid crystals, colloids, and polymers. brown.eduku.dk The self-assembly of this compound and its polymeric derivatives is a key area of interest within this field. garbinlab.org

A prominent strategy for building ferrocene-based supramolecular assemblies involves host-guest chemistry, particularly with cyclodextrins (CDs). beilstein-journals.org Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. beilstein-journals.org The hydrophobic decyl chain of this compound can be encapsulated within the CD cavity, forming a stable inclusion complex. mdpi.com

When polymers are functionalized with either this compound (guest) or cyclodextrin (B1172386) (host) moieties, mixing them in an aqueous solution leads to the formation of non-covalent cross-links, resulting in the self-assembly of supramolecular networks or hydrogels. beilstein-journals.org A key feature of these systems is their stimuli-responsiveness. The ferrocene unit can be reversibly oxidized (e.g., chemically or electrochemically) to the ferrocenium (B1229745) cation. researchgate.net The oxidized ferrocenium is significantly more hydrophilic and has a much lower binding affinity for the cyclodextrin cavity, leading to the disassembly of the supramolecular structure. mdpi.com This redox-triggered assembly/disassembly makes these materials "smart" systems for applications in controlled release and responsive materials. researchgate.netmdpi.com

Beyond host-guest systems, the amphiphilic nature of this compound can drive the formation of other soft matter assemblies, such as micelles or vesicles in aqueous environments. These structures can encapsulate other molecules, and their formation and stability can be tuned by external stimuli that affect the ferrocene core. researchgate.net The supramolecular structure of self-assembled monolayers (SAMs) containing this compound on surfaces like gold or silicon has also been studied for applications in molecular electronics and sensing. researchgate.netresearchgate.net

Table 2: Examples of Supramolecular Systems Involving Ferrocene Derivatives This interactive table highlights various supramolecular assemblies constructed using the unique properties of ferrocene derivatives.

Supramolecular SystemPrimary Driving Force(s)Key Characteristics & Potential Application
Polymer Network with Cyclodextrin Host-guest complexation (hydrophobic decyl chain inside cyclodextrin cavity). beilstein-journals.orgForms redox-responsive hydrogels. The network can be disassembled by oxidizing ferrocene, enabling controlled release. researchgate.netmdpi.com
Self-Assembled Monolayers (SAMs) Thiol-gold interaction (for attachment); van der Waals forces between alkyl chains.Creates ordered molecular layers on electrode surfaces for tuning electronic properties and electron transfer rates. researchgate.netresearchgate.net
Amphiphilic Micelles/Vesicles Hydrophobic interactions (aggregation of decyl chains to minimize contact with water).Can encapsulate hydrophobic molecules. The assembly is redox-switchable, allowing for triggered release of contents. mdpi.com
Dissipative Supramolecular Polymers Redox reactions fueled by chemical energy (e.g., O₂/N₂H₄ · H₂O system). nih.govSystems exist out of equilibrium, allowing for transient self-assembly and disassembly, mimicking biological processes. nih.gov

Mechanistic Investigations of Decylferrocene S Biological Interactions in Vitro Studies

Principles of Chemico-Biological Interaction Research Relevant to Organometallic Compounds

The investigation into the biological activities of organometallic compounds like decylferrocene is built upon a foundation of key principles that differentiate them from purely organic molecules. researchgate.net Organometallic compounds possess remarkable physicochemical properties, including distinct structural diversity, chemical stability, and unique photo- and electrochemical characteristics, which can be leveraged for biological applications. researchgate.net Historically, these compounds were often perceived as unstable or cytotoxic under physiological conditions, which limited their exploration for biological purposes. researchgate.net However, recent advancements have highlighted their potential, particularly as enzyme inhibitors and luminescent agents. researchgate.net

A crucial aspect of this research is understanding the kinetic role that the metal and its coordination sphere play at the cellular level. researchgate.net The interactions are not solely governed by the organic ligands but are a synergistic effect of the entire organometallic structure. researchgate.net The field of organometallic chemical biology is inherently multidisciplinary, combining principles from inorganic and organic chemistry, biochemistry, and molecular biology to explore these complex interactions. researchgate.netuoregon.edu A fundamental principle is the reciprocal relationship between a molecule's structure and its biological activity; subtle changes in the three-dimensional structure can lead to significant alterations in biological response. nih.gov This necessitates a detailed examination of structure-activity relationships to rationally design compounds with desired biological functions. nih.gov

In Vitro Studies on this compound Interactions with Biomimetic Systems

To probe the biological interactions of this compound in a controlled environment, researchers utilize biomimetic systems. These systems are designed to mimic specific aspects of a biological environment, such as cell membranes or enzymatic pockets, allowing for the detailed study of molecular interactions. ibecbarcelona.eu The use of such models is critical because the complex and crowded environment of a living cell can obscure the direct interactions of a compound. nih.gov

Biomimetic systems can range from simple lipid bilayers to more complex three-dimensional cell culture models. ibecbarcelona.eu For instance, artificial membranes can be used to study how the lipophilic decyl group of this compound facilitates its insertion into and transport across the cell membrane. The electrochemical properties of the ferrocene (B1249389) core can be monitored to understand how it behaves within the hydrophobic environment of the lipid bilayer.

Hydrogel scaffolds are another type of biomimetic system that can be employed. mdpi.com These can be engineered to mimic the extracellular matrix, providing a more physiologically relevant context for studying cellular responses to this compound. mdpi.comnih.gov By incorporating specific cell types into these scaffolds, researchers can observe how this compound affects cell viability, proliferation, and morphology in a three-dimensional setting. ibecbarcelona.eu The development of such advanced in vitro models is crucial for bridging the gap between simplified "flat biology" and the complexity of in vivo systems. ibecbarcelona.eu

Elucidation of Molecular Mechanisms in Model Biological Contexts

Understanding the precise molecular mechanisms by which this compound exerts its effects is a primary goal of in vitro studies. mpg.de This involves identifying the specific biomolecular targets of the compound and characterizing the ensuing biochemical cascades. nih.gov Given the redox-active nature of the ferrocene/ferrocenium (B1229745) couple, a key area of investigation is its potential to interfere with cellular redox processes. This could involve the generation of reactive oxygen species (ROS) or interaction with redox-sensitive enzymes and signaling pathways.

Another avenue of exploration is the inhibition of specific enzymes. Organometallic compounds have shown promise as enzyme inhibitors due to their ability to bind with high affinity to biological macromolecules. researchgate.net In the context of this compound, researchers might investigate its interaction with enzymes involved in key cellular processes. Techniques such as enzyme kinetics assays and structural biology methods like X-ray crystallography could be used to elucidate the binding mode and inhibitory mechanism. mpg.de

The study of molecular mechanisms also extends to the compound's influence on gene expression and protein synthesis. nih.gov Changes in the expression levels of specific genes or proteins following treatment with this compound can provide valuable clues about its mechanism of action. nih.gov

Methodological Frameworks for Mechanistic Biological Research on this compound

A robust methodological framework is essential for the systematic investigation of this compound's biological activity. This framework typically begins with the translation of biological hypotheses into mathematical models that can simulate and predict the compound's behavior. nih.gov This systems biology approach allows for the integration of data from various experimental techniques into a cohesive understanding of the compound's interactions. nih.govnih.gov

High-throughput screening methods can be employed to initially assess the biological activity of this compound across a range of cell lines or biomolecular targets. nih.gov Hits from these screens can then be subjected to more detailed mechanistic studies. A variety of biophysical techniques are central to this phase of research. These may include:

Spectroscopic methods (UV-Vis, Fluorescence, Circular Dichroism): To study the binding of this compound to proteins and nucleic acids.

Electrochemical techniques (Cyclic Voltammetry): To probe the redox properties of this compound in biologically relevant media and its interaction with redox-active biomolecules.

Microscopy (Confocal, Electron): To visualize the subcellular localization of this compound and its effects on cellular morphology.

Mass Spectrometry: To identify metabolites of this compound and to study its non-covalent interactions with biomolecules. mpg.de

The integration of these experimental approaches with computational modeling provides a powerful strategy for elucidating the complex biological interactions of this compound. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for Decylferrocene Systems

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Chemical Bonding Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a material's surface. cea.freag.comwikipedia.org The technique is based on the photoelectric effect, where X-rays irradiate a sample, causing the emission of core-level electrons. cea.frlehigh.edu The kinetic energy of these emitted photoelectrons is measured, and their binding energy is subsequently calculated. This binding energy is unique to each element and its chemical environment, allowing for detailed surface analysis. brighton-science.comnasa.gov

In the context of decylferrocene research, XPS is invaluable for characterizing self-assembled monolayers (SAMs) on various substrates. It can confirm the presence of iron (from the ferrocene (B1249389) moiety), carbon, and silicon (if a silicon-based substrate is used), and can provide insights into the chemical bonding at the surface. researchgate.net For instance, high-resolution XPS scans of the Fe 2p region can help distinguish between the different oxidation states of iron in the ferrocene molecule. Similarly, analysis of the C 1s spectrum can provide information about the different carbon environments within the decyl chain and the cyclopentadienyl (B1206354) rings. energy.gov

The quantitative capabilities of XPS allow for the determination of the atomic concentration of elements on the surface, which can be used to assess the purity and integrity of the this compound monolayer. eag.comwikipedia.org Any contaminants or unintended oxidation on the surface can be readily identified. brighton-science.com By analyzing shifts in the binding energies of the core electrons, researchers can infer details about the chemical bonds formed between the this compound molecules and the substrate, as well as intermolecular interactions within the SAM. unimi.it

Table 1: Key Information Provided by XPS Analysis of this compound Systems

ParameterDescriptionRelevance to this compound
Elemental Composition Identifies the elements present on the surface.Confirms the presence of Fe, C, and elements from the substrate (e.g., Si, Au).
Chemical State Determines the oxidation state and local chemical environment of elements.Crucial for assessing the integrity of the ferrocene moiety (Fe oxidation state).
Atomic Concentration Quantifies the relative amounts of each element on the surface.Used to determine the purity and stoichiometry of the monolayer.
Surface Contamination Detects the presence of unintended elements or molecules.Ensures the quality and reliability of the this compound film for further studies.

X-ray Reflectometry (XRR) for Monolayer Thickness Determination

X-ray Reflectometry (XRR) is a non-destructive analytical technique used to characterize thin films and layered structures, providing information about thickness, density, and surface/interface roughness. measurlabs.comuc.edu The method involves directing a beam of X-rays at a very small angle of incidence (grazing incidence) towards a flat sample and measuring the intensity of the reflected X-rays. uc.edu The resulting interference pattern, known as Kiessig fringes, is analyzed to determine the properties of the thin film.

For this compound systems, XRR is a primary method for accurately determining the thickness of self-assembled monolayers. researchgate.net This is a critical parameter for confirming the formation of a well-ordered, single layer of molecules on the substrate. The thickness of a this compound monolayer is expected to be consistent with the length of the molecule, and XRR provides a direct means to verify this. The technique is sensitive enough to measure thicknesses ranging from a few nanometers to several hundred nanometers. uc.edu

The analysis of XRR data involves fitting the experimental reflectivity curve to a theoretical model based on the Fresnel equations of optical reflectivity. bruker.com This fitting process yields precise values for the thickness of the this compound layer. Furthermore, XRR can also provide information about the electron density of the film, which is related to its physical density, and the roughness of the substrate-monolayer and monolayer-air interfaces. measurlabs.com This information is crucial for understanding the packing and ordering of the this compound molecules within the SAM.

Table 2: Parameters Obtained from XRR Analysis of this compound Monolayers

ParameterTypical Range for MonolayersSignificance for this compound SAMs
Thickness 1 - 5 nmCorrelates with the molecular length, confirming monolayer formation. measurlabs.com
Electron Density Varies with packingProvides insight into the packing density of the molecules.
Surface Roughness < 1 nmIndicates the smoothness of the monolayer surface. measurlabs.com
Interface Roughness < 1 nmCharacterizes the transition between the substrate and the monolayer.

Atomic Force Microscopy (AFM) for Surface Topography and Morphology

Atomic Force Microscopy (AFM) is a powerful scanning probe microscopy technique that provides high-resolution, three-dimensional images of a sample's surface topography. anton-paar.comeag.com It works by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. measurlabs.com The forces between the tip and the sample cause the cantilever to deflect, and this deflection is monitored by a laser beam reflected onto a photodiode. measurlabs.com AFM can be operated in various modes, including contact mode and tapping mode, to obtain topographical information with near-atomic resolution. eag.comwikipedia.org

In the study of this compound, AFM is extensively used to visualize the morphology and structure of self-assembled monolayers. ethz.ch It allows researchers to directly observe the formation of molecular domains, islands, and defects within the monolayer. nih.gov The high vertical resolution of AFM, often at the sub-nanometer level, is particularly useful for measuring the height of the monolayer, which can be used to confirm its thickness and uniformity. measurlabs.com

Table 3: Information Derived from AFM Analysis of this compound Surfaces

FeatureDescriptionImportance for this compound Research
Topography 3D representation of the surface features.Visualizes the overall structure and uniformity of the monolayer. anton-paar.com
Surface Roughness Quantitative measure of the fine-scale variations in surface height.Assesses the smoothness and quality of the film. eag.com
Domain Structure Observation of ordered regions within the monolayer.Provides insight into the molecular packing and self-assembly process. mdpi.com
Defects Identification of imperfections such as pinholes or aggregates.Crucial for understanding the quality and potential performance of the monolayer.

Other Advanced Spectroscopic Techniques Applied to this compound Research (e.g., NMR, Mass Spectrometry)

Beyond surface-specific techniques, other advanced spectroscopic methods are essential for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. rsc.org ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. aocs.org For this compound, ¹H NMR can confirm the presence and integration of protons on the cyclopentadienyl rings and the decyl chain. Chemical shifts and coupling constants can help to verify the structure of the molecule. nmrdb.org

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to confirm its elemental composition. nih.gov Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to generate ions of the this compound molecule, which are then separated based on their mass-to-charge ratio. illinois.eduinstruct-eric.org High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps to confirm the molecular formula. illinois.edu Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the structure of the molecule. nih.gov

Table 4: Application of NMR and Mass Spectrometry in this compound Characterization

TechniqueInformation ProvidedRelevance to this compound
¹H NMR Proton environments, chemical shifts, coupling constants.Confirms the structure and purity of the synthesized molecule. hmdb.cahmdb.ca
¹³C NMR Carbon skeleton and chemical environments.Complements ¹H NMR for full structural elucidation. aocs.org
Mass Spectrometry Molecular weight and elemental composition.Verifies the identity and formula of this compound. nih.gov
Tandem MS (MS/MS) Fragmentation patterns.Provides further structural confirmation. nih.gov

Chromatographic Techniques for Purification and Analysis of this compound

Chromatographic techniques are indispensable for the purification and analysis of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. organomation.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for both the analysis and purification of this compound. In the analytical mode, HPLC can be used to assess the purity of a sample by separating this compound from any unreacted starting materials or byproducts. elementlabsolutions.com By using a suitable detector, such as a UV-Vis or mass spectrometer detector, the components can be identified and quantified. sigmaaldrich.com Preparative HPLC can be employed to isolate pure this compound from a reaction mixture on a larger scale. bibliotekanauki.pl

Column Chromatography is a simpler, gravity-fed chromatographic method often used for the initial purification of this compound after its synthesis. sinobiological.com A solid adsorbent like silica (B1680970) gel or alumina (B75360) is used as the stationary phase, and a solvent or a mixture of solvents serves as the mobile phase. By carefully choosing the solvent system, this compound can be effectively separated from impurities.

Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of a reaction and for determining the appropriate solvent conditions for column chromatography. organomation.com A small amount of the reaction mixture is spotted onto a plate coated with an adsorbent, and the plate is developed in a solvent chamber. The separation of spots on the TLC plate provides a qualitative assessment of the sample's composition.

Table 5: Chromatographic Techniques for this compound

TechniquePrimary UseKey Advantages
HPLC Purity analysis and preparative purification.High resolution and sensitivity. elementlabsolutions.com
Column Chromatography Bulk purification.Simple setup, scalable. sinobiological.com
TLC Reaction monitoring and method development.Fast, inexpensive, requires minimal sample. organomation.com
Centrifugal Partition Chromatography (CPC) Preparative purification.No solid support, high sample loading. rotachrom.com

Concluding Remarks and Future Research Perspectives

Synthesis of Key Academic Contributions in Decylferrocene Research

Research on this compound has firmly established it as a versatile molecular tool. Key academic contributions highlight its utility as a model system for studying electron transfer in well-defined environments, particularly through self-assembled monolayers on semiconductor surfaces. nih.govtandfonline.com These studies have provided fundamental insights into charge transport at the molecular level. Another significant contribution is the identification of its efficacy as a thermally stable burning rate catalyst, demonstrating a practical application in high-energy materials. dtic.mil The consistent and reversible redox behavior of the ferrocene (B1249389) core, coupled with the modifying properties of the decyl chain, underpins its importance in these distinct fields.

Identification of Unexplored Research Avenues and Methodological Challenges

Despite the progress made, several research avenues remain underexplored. There is a need for more detailed studies on the synthesis and purification of this compound to produce high-purity materials for electronic applications. Methodological challenges include achieving long-range order and defect-free self-assembled monolayers, which currently limit the translation of laboratory findings into reliable devices. ncl.ac.uk Further research could focus on the liquid crystalline properties of this compound and its longer-chain homologues, an area that has been mentioned but not extensively investigated. tandfonline.com Additionally, exploring the catalytic activity of this compound beyond propellant applications, for instance in organic synthesis or environmental remediation, represents a significant untapped potential.

Opportunities for Interdisciplinary Collaborations and Translational Research

The multifaceted nature of this compound provides fertile ground for interdisciplinary collaborations. The development of molecular electronic devices necessitates a partnership between synthetic chemists, materials scientists, physicists, and electronic engineers to bridge the gap from molecular design to functional device fabrication. researchgate.net Similarly, advancing its role in energetic materials requires collaboration between chemists and aerospace engineers to optimize propellant formulations. dtic.mil Translational research opportunities are prominent in the area of chemical sensors, where the integration of this compound-based SAMs with microfabrication technologies could lead to novel, highly sensitive analytical devices for environmental or biomedical monitoring. acs.orgresearchgate.net

Q & A

Q. What are the established synthetic methodologies for decylferrocene, and how are they optimized for purity and yield?

this compound is typically synthesized via Friedel-Crafts alkylation, where ferrocene reacts with a decyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key optimization parameters include:

  • Catalyst stoichiometry : Excess AlCl₃ may lead to side reactions, while insufficient amounts reduce alkylation efficiency .
  • Solvent selection : Non-polar solvents (e.g., dichloromethane) favor electrophilic substitution, while polar aprotic solvents may stabilize intermediates .
  • Reaction duration and temperature : Prolonged heating (>24 hours at 40–60°C) improves yield but risks decomposition. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity products .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : Confirm alkyl chain integration (e.g., δ 1.2–1.4 ppm for methylene groups) and cyclopentadienyl ring substitution patterns .
  • IR spectroscopy : Identify Fe-Cp stretching vibrations (~480 cm⁻¹) and alkyl chain C-H stretches (~2850–2950 cm⁻¹) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M]⁺ at m/z 328.1 for C₂₀H₂₈Fe) and fragmentation patterns .
  • Elemental analysis : Quantify carbon, hydrogen, and iron content to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported electrochemical properties of this compound derivatives?

Discrepancies in redox potentials (e.g., ΔE°′ variations >50 mV) may arise from solvent effects, reference electrode calibration, or impurities. Methodological solutions include:

  • Controlled experimental replication : Standardize conditions (e.g., 0.1 M TBAPF₆ in anhydrous CH₃CN) and use internal standards (e.g., ferrocene/ferrocenium at 0 V) .
  • Computational validation : Compare experimental cyclic voltammetry data with DFT-calculated HOMO/LUMO energies to identify outliers .
  • Impurity profiling : Use HPLC-MS to detect trace byproducts (e.g., unreacted ferrocene) that may alter electrochemical behavior .

Q. What strategies optimize this compound’s thermal stability for high-temperature applications (e.g., catalysis or materials science)?

Thermal degradation mechanisms (e.g., alkyl chain cleavage at >200°C) can be mitigated via:

  • Structural modification : Introduce electron-withdrawing groups (e.g., -NO₂) to stabilize the ferrocene core .
  • Encapsulation : Embedding this compound in mesoporous silica or polymer matrices reduces oxidative decomposition .
  • Thermogravimetric analysis (TGA) : Monitor mass loss profiles under inert vs. oxidative atmospheres to identify degradation thresholds .

Q. How do steric and electronic effects of the decyl chain influence this compound’s reactivity in catalytic systems?

The long alkyl chain introduces steric hindrance, slowing ligand substitution kinetics, while its electron-donating nature stabilizes low-oxidation-state iron centers. Experimental approaches to evaluate these effects include:

  • Kinetic studies : Compare reaction rates of this compound with shorter-chain analogs (e.g., methylferrocene) in catalytic cycles .
  • X-ray crystallography : Resolve spatial arrangements of the decyl chain in coordination complexes to quantify steric bulk .
  • Electrochemical impedance spectroscopy (EIS) : Correlate charge-transfer resistance with chain length to assess electronic impacts .

Methodological Guidelines for Data Interpretation

Q. What statistical frameworks are suitable for analyzing contradictory data in this compound studies?

  • Principal Component Analysis (PCA) : Reduce dimensionality in spectroscopic datasets to identify outlier samples .
  • Delphi consensus methods : Synthesize expert opinions on conflicting electrochemical results via iterative questionnaires and Likert-scale rankings .
  • Error propagation analysis : Quantify uncertainty in synthetic yield calculations from raw NMR or chromatographic data .

Q. How should researchers design experiments to validate this compound’s biological activity (e.g., cytotoxicity or enzyme inhibition)?

  • Dose-response assays : Use IC₅₀/EC₅₀ curves to differentiate specific activity from nonspecific toxicity .
  • Control experiments : Include ferrocene and decyl alcohol analogs to isolate the contribution of the metallocene core vs. the alkyl chain .
  • Molecular docking simulations : Predict binding affinities to target proteins (e.g., cytochrome P450) and correlate with in vitro results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.